molecular formula C8H3F4NO B1404481 2-Fluoro-6-(trifluoromethoxy)benzonitrile CAS No. 1236217-50-7

2-Fluoro-6-(trifluoromethoxy)benzonitrile

Cat. No. B1404481
CAS RN: 1236217-50-7
M. Wt: 205.11 g/mol
InChI Key: DBEVPZOCVMDKRP-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethoxy)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .


Synthesis Analysis

The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzonitrile involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-(trifluoromethoxy)benzonitrile is C8H3F4NO . Its molecular weight is 205.11 . The InChI key is DBEVPZOCVMDKRP-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethoxy)benzonitrile participates in the synthesis of 2-amino-5-trifluoromethylquinazoline . It is also used for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .


Physical And Chemical Properties Analysis

2-Fluoro-6-(trifluoromethoxy)benzonitrile is a solid at 20 degrees Celsius . It is air-sensitive and should be stored under inert gas . It has a melting point of 28 °C .

Scientific Research Applications

Organic Synthesis

2-Fluoro-6-(trifluoromethoxy)benzonitrile: is a valuable compound in organic synthesis. Its unique structure, characterized by the presence of a nitrile group adjacent to a trifluoromethoxy group, makes it a versatile building block for constructing complex organic molecules. It can be used to introduce fluorine-containing moieties into target molecules, which is particularly beneficial in the development of pharmaceuticals where fluorine can greatly influence the biological activity of a compound .

Medicinal Chemistry

In medicinal chemistry, 2-Fluoro-6-(trifluoromethoxy)benzonitrile serves as a precursor for the synthesis of various biologically active compounds. The trifluoromethoxy group is a common substituent in drug molecules due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs. Researchers utilize this compound to explore new treatments and drugs, especially in the areas of oncology and infectious diseases .

Agricultural Chemistry

This compound finds applications in agricultural chemistry for the synthesis of agrochemicals. The fluorine atoms in 2-Fluoro-6-(trifluoromethoxy)benzonitrile can contribute to the creation of herbicides and pesticides with enhanced activity and stability. The introduction of fluorine can lead to compounds with improved resistance to metabolic degradation, thereby extending their effectiveness in the field .

Material Science

In material science, 2-Fluoro-6-(trifluoromethoxy)benzonitrile is used in the development of new materials with unique properties. Fluorinated compounds are known for their thermal stability and resistance to solvents and chemicals, making them suitable for use in harsh environments. This compound can be a key ingredient in the synthesis of polymers and coatings that require these properties .

Analytical Chemistry

The compound’s distinct spectroscopic signature makes it useful in analytical chemistry as a standard or reagent. Its ability to absorb and emit light at specific wavelengths can be exploited in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to identify or quantify other substances .

Environmental Science

2-Fluoro-6-(trifluoromethoxy)benzonitrile: can also play a role in environmental science. Its stability and reactivity make it a candidate for studying degradation processes and the environmental fate of fluorinated organic compounds. Understanding how such compounds break down in the environment is crucial for assessing their long-term impact on ecosystems .

Safety and Hazards

2-Fluoro-6-(trifluoromethoxy)benzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

While specific future directions for 2-Fluoro-6-(trifluoromethoxy)benzonitrile are not mentioned in the sources, its use as a pharmaceutical intermediate suggests it may continue to be used in the synthesis of various pharmaceutical compounds .

properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEVPZOCVMDKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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